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molecular formula C11H10N4O3 B8645434 6-Amino-3-methyl-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 72702-75-1

6-Amino-3-methyl-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8645434
M. Wt: 246.22 g/mol
InChI Key: BPRQNGWKKPDVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05661153

Procedure details

The obtained 6-amino-3-methyl-1-phenyluracil (24 g, 0.11M) and NaOH (2.8 g, 70 mM) were dissolved in 110 ml of water. To the resulting solution was added dropwise an aqueous solution of sodium nitrite (9.5 g/80 ml). Acetic acid (13 ml) was then added dropwise at 0° C. and the mixture was brought to room temperature, followed by stirring for 2 hours. A precipitated solid product was obtained by filtration. The solid product was washed successively with water and methanol and dried to yield 6-amino-3-methyl-5-nitroso-1-phenyluracil (yield: 27 g, or 99% based on 6-amino-3-methyl-1-phenyluracil).
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:6](=[O:14])[N:5]([CH3:15])[C:4](=[O:16])[CH:3]=1.[OH-].[Na+].[N:19]([O-])=[O:20].[Na+].C(O)(=O)C>O>[NH2:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:6](=[O:14])[N:5]([CH3:15])[C:4](=[O:16])[C:3]=1[N:19]=[O:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
NC1=CC(N(C(N1C1=CC=CC=C1)=O)C)=O
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
A precipitated solid product was obtained by filtration
WASH
Type
WASH
Details
The solid product was washed successively with water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(N(C(N1C1=CC=CC=C1)=O)C)=O)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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